Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside
Overview
Description
“Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside” is a special chemical offered by various providers such as BOC Sciences and Benchchem. It is identified by the CAS number 31079-87-5 .
Molecular Structure Analysis
The molecular formula of “this compound” is C19H22O7S. Its molecular weight is 394.4 g/mol.Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.40±0.1 g/cm3 . Its melting point is 120-123 °C (in solvents ethanol and isopropyl ether) . The predicted boiling point is 592.3±50.0 °C .Scientific Research Applications
Epimerization in Carbohydrate Chemistry
Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside is relevant in the field of carbohydrate chemistry, specifically in the process of epimerization. This process involves the conversion of one sugar epimer into another, which is significant for the synthesis of various carbohydrate derivatives. For instance, the study by Wang et al. (2003) demonstrated the epimerization of 2'-carbonyl-alpha-C-glycopyranosides, which is a process closely related to the applications of this compound in carbohydrate synthesis.
Role in Glycosidation and Synthesis of Disaccharides
The compound plays a role in the synthesis of various disaccharides and oligosaccharides. For example, Lipták et al. (1982) investigated the reaction of benzyl exo-3,4-O-benzylidene-β-L-arabinopyranoside with other compounds, leading to the formation of different disaccharides. This highlights the compound's utility in the formation of complex sugar structures, which is essential for the development of various bioactive substances.
Development of Antithrombotic Agents
In pharmacology, derivatives of this compound have been explored for their potential in creating antithrombotic agents. The study by Bozo et al. (1998) synthesized derivatives that exhibited strong oral antithrombotic effects in rats. This application is significant in developing new therapeutic agents for preventing blood clots.
Applications in Natural Product Synthesis
The compound is also used in the synthesis of natural products. The work by Mukhopadhyay & Field (2004) involved synthesizing disaccharides and trisaccharides related to oat root triterpenoid saponin Avenacin A-1. This illustrates its role in mimicking or synthesizing natural compounds, which has broad applications in biochemistry and pharmaceuticals.
Safety and Hazards
Properties
IUPAC Name |
[(2R,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7S/c1-13-7-9-15(10-8-13)27(22,23)26-18-17(21)16(20)12-25-19(18)24-11-14-5-3-2-4-6-14/h2-10,16-21H,11-12H2,1H3/t16-,17-,18+,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUYJAJLVFEBJ-AKHDSKFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(COC2OCC3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@@H]([C@@H](CO[C@H]2OCC3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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